Diflumidone, chemically known as 3-Benzoyldifluoromethanesulfonanilide, sodium salt, is a novel non-steroidal anti-inflammatory drug (NSAID) [, ]. While its therapeutic potential has been explored, its primary role in scientific research lies in its use as a tool to investigate inflammatory processes and the mechanisms of action of anti-inflammatory agents.
Traditionally, the synthesis of Diflumidone involved multiple steps and often resulted in low yields []. The complexity of these traditional approaches hindered the exploration of Diflumidone in research settings.
Recent advancements in synthetic chemistry have led to the development of a novel and efficient method for Diflumidone synthesis []. This method utilizes an unprecedented electrophilic difluoromethylthiolating reagent, MesNHSCF2PO(OEt)2. Under mild and metal-free conditions, this reagent reacts with various nucleophiles, enabling the construction of C-SCF2PO(OR)2, N-SCF2PO(OR)2, and S-SCF2PO(OR)2 bonds. This new methodology provides an operationally simple tool for the efficient synthesis of Diflumidone, facilitating further research into its properties and applications.
Diflumidone has demonstrated efficacy in suppressing ultraviolet-light (UVB)-induced erythema in human skin []. Topical application of Diflumidone inhibited erythema development during the early phases (3-6 hours) after UVB exposure. While its efficacy at this stage was comparable to Indomethacin, another NSAID, Diflumidone's effect was less sustained, with Indomethacin showing greater erythema reduction at 24 hours post-application []. This suggests potential for Diflumidone as a topical anti-inflammatory agent, although further research is needed to optimize formulations and delivery methods for sustained efficacy.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: